XtalFluor-E

Catalog No.
S903831
CAS No.
63517-29-3
M.F
C4H10BF6NS
M. Wt
229 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XtalFluor-E

CAS Number

63517-29-3

Product Name

XtalFluor-E

IUPAC Name

diethylamino(difluoro)sulfanium;tetrafluoroborate

Molecular Formula

C4H10BF6NS

Molecular Weight

229 g/mol

InChI

InChI=1S/C4H10F2NS.BF4/c1-3-7(4-2)8(5)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1

InChI Key

YLNKFQWRRIXZPJ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCN(CC)[S+](F)F

Synonyms

diethylaminodifluorosulfinium tetrafluoroborate, XtalFluor-E

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC)[S+](F)F

Deoxyfluorination of Carbonyl Compounds and Alcohols

XtalFluor-E excels at replacing a hydroxyl group (OH) with a fluorine atom (F) in carbonyl compounds (like aldehydes and ketones) and alcohols. This process, called deoxofluorination, is crucial for synthesizing various fluorinated molecules with specific properties. For instance, fluorinated organic compounds often have enhanced biological activity compared to their non-fluorinated counterparts, making them interesting candidates for drug development [].

However, XtalFluor-E typically requires an additional fluoride source, such as tetrabutylammonium fluoride (TBAF), to achieve efficient deoxofluorination [].

Other Chemical Transformations

While deoxofluorination is its most common application, XtalFluor-E demonstrates surprising versatility in organic synthesis. Researchers have employed it for various transformations, including:

  • Dehydration: Removing water molecules from a molecule to form a new bond.
  • Cyclodehydration: Formation of cyclic structures through dehydration.
  • Ring Expansion: Expanding the size of a ring structure in a molecule.
  • Formylation: Introducing a formyl group (CHO) into a molecule.
  • Proto-demetalation: Removal of a metal atom along with a proton (H+) from a molecule.

XtalFluor-E is a specialized reagent known for its role in organic synthesis, particularly as a fluorination agent. It is categorized as an aminodifluorosulfinium salt, specifically represented as [Et2NSF2]BF4. This compound is recognized for its enhanced thermal stability and safety compared to traditional fluorination reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor. XtalFluor-E decomposes at higher temperatures (around 119°C) and exhibits lower exothermic heat during decomposition, making it a safer alternative for chemists .

XtalFluor-E is primarily utilized in deoxofluorination reactions, where it facilitates the conversion of alcohols to their corresponding fluorinated derivatives. The mechanism involves the formation of an activated alkoxy-N,N-diethylaminodifluorosulfane intermediate, which subsequently leads to the desired fluorinated product . Notably, XtalFluor-E requires an external source of fluoride to induce the deoxofluorination process, differentiating it from other reagents that do not have this requirement .

Key Reactions Include:

  • Friedel-Crafts Benzylation: Activation of benzyl alcohols to form diarylmethanes and triarylmethanes .
  • Formation of Amides: Activation of carboxylic acids for amide synthesis .
  • Cyclodehydration and Dehydration: Serving as a reagent in various cyclodehydration reactions .

The synthesis of XtalFluor-E typically involves the reaction of diethylamine with sulfur tetrafluoride followed by treatment with tetrafluoroboric acid. This process yields a stable salt that can be used directly in various organic transformations.

General Procedure:

  • Combine diethylamine with sulfur tetrafluoride under controlled conditions.
  • Treat the resulting mixture with tetrafluoroboric acid.
  • Isolate and purify XtalFluor-E for use in subsequent reactions.

This method highlights the importance of maintaining an inert atmosphere during synthesis to prevent degradation or unwanted side reactions .

XtalFluor-E finds extensive application in organic synthesis due to its unique reactivity profile:

  • Fluorination of Alcohols: Converting hydroxyl groups into fluorides.
  • Synthesis of Fluorinated Compounds: Used in creating pharmaceuticals and agrochemicals with enhanced properties.
  • Activation of Functional Groups: Facilitating various transformations such as esterification and amide formation .

Interaction studies involving XtalFluor-E typically focus on its reactivity with different nucleophiles and electrophiles. The compound has been shown to effectively activate hydroxyl and carbonyl groups, making them more reactive towards nucleophilic attack. For example, reactions with alcohols or thiols demonstrate its ability to generate reactive intermediates that can lead to diverse product formations .

Similar Compounds

XtalFluor-E is part of a broader class of fluorination reagents. Here are some similar compounds along with a comparison highlighting their unique features:

Compound NameTypeStabilityUnique Features
DASTAminodifluorosulfideLower stabilityGenerates hydrogen fluoride during reactions
Deoxo-FluorAminodifluorosulfideLower stabilityLess selective in fluorination
XtalFluor-MAminodifluorosulfinium saltHigher stabilitySuperior thermal stability compared to XtalFluor-E
SelectfluorFluorinating agentModerate stabilityVersatile but less thermally stable

XtalFluor-E's thermal stability and specific reactivity make it particularly advantageous for applications requiring safe handling and precise control over reaction conditions .

  • Structural Basis: The polarized S–N bond, flanked by two electronegative fluorine atoms, enables activation of hydroxyl and carbonyl groups, facilitating nucleophilic substitution.
  • Thermal Stability: Unlike DAST and Deoxo-Fluor®, XtalFluor-E remains stable at elevated temperatures (melting point: 84–87°C), minimizing decomposition risks.
  • Safety Profile: It does not release corrosive hydrogen fluoride (HF) under anhydrous conditions, making it compatible with standard glassware.

Discovery and Historical Development of Fluorinating Reagents

The evolution of fluorinating reagents reflects ongoing efforts to balance reactivity, safety, and selectivity. Below is a comparative overview of key milestones:

ReagentYearKey FeaturesLimitations
Sulfur tetrafluoride (SF₄)1960sConverts alcohols to fluorides, ketones to gem-difluorides, acids to trifluoromethyl groupsGaseous, toxic, requires high temperatures; generates HF
DAST1975Liquid alternative to SF₄; enables deoxyfluorination at lower temperaturesThermally unstable, explosive decomposition, violent reaction with water
Deoxo-Fluor®1999Improved thermal stability over DAST; compatible with moisture-sensitive substratesStill hazardous, requires careful handling; limited selectivity in complex substrates
XtalFluor-E2009Crystalline, non-volatile, stable at ambient conditions; no HF generationRequires exogenous fluoride promoters (e.g., Et₃N·3HF) for full reactivity

Historical Context
DAST revolutionized fluorination by enabling reactions at sub-ambient temperatures, but its instability and explosive nature prompted the development of Deoxo-Fluor®. However, the latter’s reliance on methoxyethyl groups introduced steric constraints and limited scalability. XtalFluor-E addressed these challenges by adopting a sulfonium salt structure, which enhances stability while maintaining reactivity.

Structural and Functional Significance in Modern Synthesis

XtalFluor-E’s unique structure and reactivity profile underpin its versatility in diverse synthetic transformations.

Molecular Architecture and Reactivity Mechanism

The [Et₂NSF₂]⁺ cation contains a sulfur atom bonded to two fluorines and a diethylamino group, creating a highly electrophilic sulfur center. This facilitates nucleophilic attack on activated substrates, such as alcohols or carbonyls, via a two-step mechanism:

  • Activation: XtalFluor-E forms a transient intermediate with the substrate (e.g., alcohol → oxonium ion).
  • Fluoride Delivery: A fluoride source (e.g., Et₃N·3HF) displaces the leaving group, yielding the fluorinated product.

Core Applications

  • Deoxyfluorination:
    • Alcohols → Alkyl Fluorides: XtalFluor-E converts primary and secondary alcohols to fluorides with high efficiency, even for sterically hindered substrates.
    • Carbonyl Compounds → gem-Difluorides: Ketones and aldehydes undergo selective fluorination at the carbonyl carbon.
  • Cyclodehydration and Ring Expansion:

    • Proline derivatives undergo ring expansion to form N-acetylpiperidines via thermodynamic control.
    • N-vinyl amides are converted to N,O-acetals through proto-functionalization with alcohols.
  • Activation of Carboxylic Acids:

    • Direct esterification with perfluorinated alcohols or amidation via in situ activation.

Comparative Analysis with DAST, Deoxo-Fluor, and Other Agents

XtalFluor-E outperforms traditional reagents in selectivity, safety, and substrate tolerance. Below is a detailed comparison:

Molecular Architecture: [Et₂NSF₂]BF₄ Composition and Bond Polarization

XtalFluor-E is an organosulfur compound with the molecular formula C₄H₁₀BF₆NS and represents the chemical structure [Et₂NSF₂]BF₄, where Et₂NSF₂ denotes the diethylaminodifluorosulfinium cation and BF₄ represents the tetrafluoroborate anion [1] [2] [3]. The compound possesses a molecular weight of 228.995 daltons and exists as a crystalline salt at room temperature [4] [5].

The molecular architecture of XtalFluor-E features a highly polarized nitrogen-sulfur bond system that serves as the key structural feature responsible for its chemical reactivity [6]. The sulfur atom in the diethylaminodifluorosulfinium cation bears two electronegative fluorine atoms, creating a highly electron-deficient sulfur center [7]. This electronic configuration results from the formal positive charge on the sulfur atom, which is stabilized by coordination with the diethylamino group and the two fluorine substituents [2] [3].

The bond polarization within the Et₂NSF₂ cation arises from the significant electronegativity differences between the constituent atoms [6]. The nitrogen atom, bearing two ethyl groups, forms a coordinate bond with the sulfur center, while the two fluorine atoms are covalently bonded to sulfur, creating a distorted tetrahedral geometry around the sulfur atom [7]. The tetrafluoroborate anion provides charge balance and contributes to the overall stability of the ionic compound [1] [2].

PropertyValueReference
Molecular FormulaC₄H₁₀BF₆NS [2] [3]
Molecular Weight228.995 g/mol [4] [5]
Chemical Composition[Et₂NSF₂]⁺[BF₄]⁻ [1] [2]
Physical StateWhite to light yellow crystalline solid [6] [8]
InChI KeyYLNKFQWRRIXZPJ-UHFFFAOYSA-N [3] [5]

The canonical SMILES representation of XtalFluor-E is B-(F)(F)F.CCN(CC)S+F, which illustrates the ionic nature of the compound with the positively charged sulfur center and the negatively charged tetrafluoroborate anion [5] [9]. The structural integrity of the compound is maintained through electrostatic interactions between the cation and anion components [10].

Crystallographic Features and Polymorph Stability (Type I vs. Type II)

XtalFluor-E exhibits polymorphism, with two distinct crystalline forms identified in the literature: Type I and Type II polymorphs [11] [10]. The crystallographic characteristics of these polymorphs differ significantly in terms of thermal stability, morphology, and handling properties [11].

The Type I polymorph, originally reported by Markovskii, consists of needle-like crystals with a melting point range of 72-76°C [11] [10]. This polymorphic form demonstrates lower thermal stability and increased moisture sensitivity compared to its Type II counterpart [11]. The Type I polymorph exhibits a fusion enthalpy of 86.4 J/g, indicating relatively weak intermolecular interactions within the crystal lattice [11].

In contrast, the Type II polymorph represents a more thermodynamically stable crystalline form with superior handling characteristics [11] [10]. This polymorph manifests as flakes rather than needles and exhibits a significantly higher melting point of 89.8°C as determined by differential scanning calorimetry, with capillary melting point measurements ranging from 83-85°C [11]. The Type II polymorph demonstrates enhanced thermal stability with a fusion enthalpy of 101.3 J/g, confirming its greater thermodynamic stability relative to the Type I form [11].

Polymorph PropertyType IType IIReference
Crystal MorphologyNeedlesFlakes [11]
Melting Point (DSC)72-76°C89.8°C [11]
Melting Point (Capillary)74-76°C83-85°C [11]
Fusion Enthalpy86.4 J/g101.3 J/g [11]
Moisture SensitivityHighLow [11]
Storage StabilityLimitedEnhanced [11]

Powder X-ray diffraction analysis has confirmed that the Type I and Type II polymorphs represent distinctly different crystalline structures [11]. The Type II polymorph can be obtained through controlled recrystallization procedures from 1,2-dichloroethane at elevated temperatures, while the Type I form typically results from rapid cooling conditions [11]. The superior handling properties and reduced moisture sensitivity of the Type II polymorph make it the preferred form for commercial applications [11] [10].

The crystallographic differences between the two polymorphs extend beyond simple morphological variations to encompass fundamental differences in molecular packing arrangements within the crystal lattice [11]. These structural variations directly influence the physical properties, storage requirements, and practical utility of each polymorphic form [11] [10].

Thermal Stability and Decomposition Profiles

The thermal stability characteristics of XtalFluor-E represent a significant advancement over traditional fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) [12] [10] [13]. Comprehensive thermal analysis using differential scanning calorimetry has revealed that XtalFluor-E exhibits superior thermal stability with a decomposition temperature maximum (Tmax) of 205°C [13].

The thermal decomposition profile of XtalFluor-E demonstrates an exothermic decomposition process with a heat release of 1260 J/g [13]. This thermal stability represents approximately a 50°C improvement in decomposition temperature compared to DAST and Deoxo-Fluor, both of which decompose at approximately 155-158°C [13]. The enhanced thermal stability of XtalFluor-E provides a significantly wider operational temperature window and improved safety margins for synthetic applications [12] [10].

Accelerated rate calorimetry studies have provided additional insights into the thermal behavior of XtalFluor-E under adiabatic conditions [10]. These investigations demonstrate that XtalFluor-E maintains thermal stability at elevated temperatures without observable degradation over extended periods [10]. Isothermal differential scanning calorimetry measurements conducted at 90°C showed no detectable degradation over a 5000-minute testing period, contrasting sharply with DAST and Deoxo-Fluor, which exhibit degradation within 300 and 1800 minutes, respectively, under identical conditions [10].

Thermal PropertyXtalFluor-EDASTDeoxo-FluorReference
Decomposition Temperature (Tmax)205°C155°C158°C [13]
Exothermic Heat Release1260 J/g1641 J/g1031 J/g [13]
Isothermal Stability at 90°C>5000 min300 min1800 min [10]
Onset Temperature (ARC)Not specified60°C60°C [10]

The thermal decomposition mechanism of XtalFluor-E differs fundamentally from that of traditional aminosulfur trifluoride reagents [12] [10]. Unlike DAST, which undergoes a two-stage decomposition process involving initial disproportionation followed by explosive decomposition, XtalFluor-E exhibits a more controlled thermal breakdown pathway [10]. This controlled decomposition behavior contributes to the enhanced safety profile and reduced risk of explosive decomposition under thermal stress conditions [12] [10].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Dates

Modify: 2023-08-16

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